Dimethyl N,N-diethylphosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

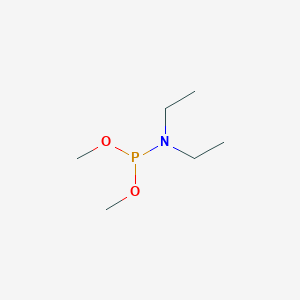

N-dimethoxyphosphanyl-N-ethylethanamine: is an organic compound that belongs to the class of phosphoramidites It is characterized by the presence of a phosphanyl group (P) bonded to an ethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-dimethoxyphosphanyl-N-ethylethanamine typically involves the reaction of dimethyl phosphite with N-ethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphoramidite bond. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of N-dimethoxyphosphanyl-N-ethylethanamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-dimethoxyphosphanyl-N-ethylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The phosphanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphoramidites depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-dimethoxyphosphanyl-N-ethylethanamine is used as a reagent in organic synthesis, particularly in the formation of phosphoramidite linkages. It is also employed in the synthesis of nucleoside phosphoramidites, which are key intermediates in the production of oligonucleotides.

Biology: In biological research, this compound is used in the synthesis of modified nucleotides for studying DNA and RNA interactions. It is also utilized in the development of probes for detecting specific nucleic acid sequences.

Medicine: N-dimethoxyphosphanyl-N-ethylethanamine has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its ability to form stable phosphoramidite bonds makes it a valuable tool in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed as a catalyst in various chemical processes, including polymerization and cross-coupling reactions.

Mechanism of Action

The mechanism by which N-dimethoxyphosphanyl-N-ethylethanamine exerts its effects involves the formation of phosphoramidite bonds. The phosphanyl group acts as a nucleophile, attacking electrophilic centers in target molecules. This leads to the formation of stable phosphoramidite linkages, which are crucial in various chemical and biological processes.

Molecular Targets and Pathways: The primary molecular targets of N-dimethoxyphosphanyl-N-ethylethanamine are electrophilic centers in organic molecules. The pathways involved include nucleophilic substitution and addition reactions, which result in the formation of phosphoramidite bonds.

Comparison with Similar Compounds

N,N-dimethylethanamine: A tertiary amine with similar structural features but lacking the phosphanyl group.

N-ethylethanamine: A secondary amine with an ethyl group attached to the nitrogen atom.

Dimethyl phosphite: A phosphite ester used in similar synthetic applications.

Uniqueness: N-dimethoxyphosphanyl-N-ethylethanamine is unique due to the presence of both the phosphanyl group and the ethylethanamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications.

Biological Activity

Dimethyl N,N-diethylphosphoramidite (CAS 20621-25-4) is a phosphoramidite compound primarily used in the synthesis of oligonucleotides and other phosphorothioate derivatives. While its direct biological activity is limited, its derivatives play significant roles in molecular biology, particularly in gene synthesis and modification. This article explores the biological activities associated with this compound, including its applications, synthesis, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H18N2O2P

- Molecular Weight : 202.21 g/mol

The synthesis of this compound typically involves the reaction of diethylamine with dimethyl phosphite, followed by various protective group strategies to yield the desired phosphoramidite form. This compound serves as a key intermediate for the synthesis of nucleoside phosphoramidites, which are crucial for oligonucleotide synthesis.

Biological Applications

-

Oligonucleotide Synthesis :

This compound is extensively used in the solid-phase synthesis of oligonucleotides. Its utility stems from its ability to facilitate the formation of phosphodiester bonds, which are essential for linking nucleotides together in DNA and RNA strands. -

Gene Modification :

The derivatives of this compound are employed in gene editing technologies, such as CRISPR/Cas9 systems, where they can be used to modify genetic sequences effectively. The phosphorothioate modifications introduced through phosphoramidites enhance the stability and binding affinity of oligonucleotides to their target sequences. -

Therapeutic Applications :

Phosphorothioate oligonucleotides synthesized using this compound have shown promise in therapeutic applications, particularly in antisense therapy and RNA interference (RNAi). These applications leverage the ability of modified oligonucleotides to bind to specific mRNA targets, leading to gene silencing or modulation.

Case Study 1: Synthesis of Xylosyl Phosphite

A study demonstrated the use of this compound in synthesizing xylopyranoside-based agonists. The reaction involved treating a partly protected xylose with this compound in the presence of 1H-tetrazole, resulting in a successful formation of xylosyl phosphite . This highlights the versatility of this compound in synthesizing biologically relevant compounds.

Case Study 2: Phosphorothioate Oligonucleotides

Research has shown that oligonucleotides modified with phosphorothioate linkages exhibit enhanced resistance to nuclease degradation, making them suitable for therapeutic applications. The incorporation of this compound-derived phosphorothioates into oligonucleotide design has been pivotal in developing effective antisense oligonucleotides targeting specific genes involved in various diseases .

Summary of Biological Activity

The biological activity associated with this compound primarily arises from its role as a precursor for more biologically active derivatives. While it does not exhibit direct biological activity itself, its derivatives play crucial roles in molecular biology applications such as:

- Gene synthesis and modification

- Therapeutic development

- Research applications involving nucleic acids

Properties

IUPAC Name |

N-dimethoxyphosphanyl-N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2P/c1-5-7(6-2)10(8-3)9-4/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOHGAUQWRFWEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391115 |

Source

|

| Record name | Dimethyl N,N-diethylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20621-25-4 |

Source

|

| Record name | Dimethyl N,N-diethylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.